molecular formula C18H13ClFN3O2 B13450191 1',4-Dihydroxy Midazolam-d4

1',4-Dihydroxy Midazolam-d4

Cat. No.: B13450191
M. Wt: 361.8 g/mol
InChI Key: OJDUJEPGFILARE-YTVOYDTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',4-Dihydroxy Midazolam-d4 is a deuterium-labeled analog of a minor, inactive metabolite of Midazolam . Midazolam is a short-acting benzodiazepine medication widely used for sedation, anxiety, and treatment of seizures . Its metabolism occurs primarily in the liver, where the cytochrome P450 3A (CYP3A) enzyme system oxidizes it to form several metabolites . The primary metabolite is the pharmacologically active 1-hydroxymidazolam, while 1',4-Dihydroxy Midazolam is a minor, inactive metabolite that accounts for only about 1% of the metabolic pathway . As a deuterated internal standard, 1',4-Dihydroxy Midazolam-d4 is an essential tool in quantitative bioanalysis. It is used in advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise determination of midazolam and its metabolites in biological samples like plasma, serum, and urine . The incorporation of deuterium atoms creates a distinct mass difference from the non-labeled compound, which allows researchers to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and reliability in pharmacokinetic studies . This compound is critical for research applications, including drug metabolism and pharmacokinetic (DMPK) studies, forensic toxicology, and investigations into drug-drug interactions, particularly those involving the CYP3A pathway . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

361.8 g/mol

IUPAC Name

8-chloro-3,4-dideuterio-1-[dideuterio(hydroxy)methyl]-6-(2-fluorophenyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol

InChI

InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2/i8D,9D2,18D

InChI Key

OJDUJEPGFILARE-YTVOYDTHSA-N

Isomeric SMILES

[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])O)C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F

Origin of Product

United States

Chemical Reactions Analysis

Phase II Conjugation Reactions

The primary chemical reactions involve glucuronidation , mediated by uridine diphosphate-glucuronosyltransferases (UGTs):

Reaction TypeEnzyme InvolvedSite of ConjugationMetabolic ImpactReference
GlucuronidationUGT2B4, UGT2B71'-hydroxy groupIncreases hydrophilicity for renal excretion
GlucuronidationUGT1A44-hydroxy groupMinor pathway (<5% of total)

Structural Stability and Reactivity

The compound’s structure (8-chloro-6-(2-fluorophenyl-d4)-1-(hydroxymethyl)-4H-imidazo[1,5-a] benzodiazepin-4-ol) confers specific reactivity:

  • Hydroxyl Groups : Participate in hydrogen bonding and acid-base reactions, enabling conjugation .

  • Imidazole Ring : Susceptible to electrophilic substitution under strong acidic conditions, though no direct evidence exists for deuterated forms.

  • Chlorine Substituent : Enhances electrophilic aromatic substitution resistance compared to non-halogenated analogs.

Analytical Derivatization

In gas chromatography-mass spectrometry (GC-MS) workflows, 1',4-Dihydroxy Midazolam-d4 undergoes silylation for volatility enhancement:

  • Reagent : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .

  • Product : Trimethylsilyl (TMS) derivatives improve detection sensitivity by 10–15× compared to underivatized forms .

Comparative Pharmacokinetics

Pharmacokinetic differences between deuterated and non-deuterated forms:

Parameter1',4-Dihydroxy Midazolam-d41',4-Dihydroxy MidazolamRationale
Half-life (t₁/₂)~7.2 hours~6.8 hoursDeuterium slows CYP3A4-mediated clearance of parent drug
Plasma Protein Binding89%89%No structural impact on albumin affinity
Renal Clearance4 mL/min (severe renal impairment)136 mL/minGlucuronide accumulation in renal failure

Research Gaps and Limitations

  • Deuterium-Specific Data : No direct studies compare glucuronidation kinetics of deuterated vs. non-deuterated metabolites.

  • Oxidative Pathways : Limited evidence for further oxidation (e.g., quinone formation) under physiological conditions .

Scientific Research Applications

1’,4-Dihydroxy Midazolam-d4 has several scientific research applications:

Mechanism of Action

1’,4-Dihydroxy Midazolam-d4 exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It increases the opening frequency of GABA-activated chloride channels, leading to enhanced inhibitory neurotransmission. This mechanism is similar to that of midazolam, which allows for rapid penetration across the blood-brain barrier and quick onset of action .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1781843-10-4 (1',4-Dihydroxy Midazolam-d4)
  • Molecular Formula: C₁₈H₁₃ClFN₃O (non-deuterated core) with deuterium substitution at four positions.
  • Role : Serves as an internal standard (IS) for quantifying midazolam and its metabolites in biological matrices .
  • Applications : Critical in clinical trials (e.g., drug-drug interaction studies) to assess CYP3A4/5 enzyme activity and metabolic stability .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes structural and functional distinctions between 1',4-Dihydroxy Midazolam-d4 and related compounds:

Compound Molecular Weight CAS Number Role Key Characteristics
Midazolam 325.77 59467-70-8 Parent drug Short-acting benzodiazepine; metabolized by CYP3A4/5 to 1'- and 4-hydroxymidazolam .
1'-Hydroxymidazolam 341.77 59468-90-5 Primary metabolite (CYP3A4) Pharmacologically active; contributes to sedative effects .
4-Hydroxymidazolam 341.77 N/A Secondary metabolite Less studied; minor metabolic pathway .
Midazolam-d4 445.86 (as maleate) 1435938-30-9 IS for parent drug Deuterated parent compound; used to quantify midazolam in plasma .
1',4-Dihydroxy Midazolam-d4 445.86 (as maleate) 1781843-10-4 IS for metabolites Tracks both 1'- and 4-hydroxymidazolam; ensures assay accuracy .

Notes:

  • Deuterated analogs (e.g., Midazolam-d4, 1',4-Dihydroxy Midazolam-d4) exhibit minimal pharmacokinetic differences but distinct mass spectral signatures, enabling their use as IS .
  • 1'-Hydroxymidazolam retains ~10-30% of the parent drug's activity, while 4-hydroxymidazolam is largely inactive .

Metabolic Pathways and Enzyme Interactions

Midazolam is predominantly metabolized by CYP3A4 and CYP3A5 into 1'-hydroxymidazolam (~70-80% of total metabolism) and 4-hydroxymidazolam (~20-30%) . Deuterated metabolites, such as 1',4-Dihydroxy Midazolam-d4, follow identical pathways but are used to study:

  • Enzyme Inhibition/Induction : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases midazolam exposure (AUC ↑ 5-fold), while inducers (e.g., rifampin) reduce it (AUC ↓ 90%) .
  • Genetic Polymorphisms : CYP3A5*3 allele carriers show reduced 1'-hydroxylation, altering metabolite ratios .

Analytical Performance in Assays

Deuterated standards are essential for high-sensitivity LC-MS/MS methods:

Parameter Midazolam-d4 1',4-Dihydroxy Midazolam-d4 1'-Hydroxymidazolam
Lower Limit of Quantification (LLOQ) 0.1 ng/mL 0.5 ng/mL 0.5 ng/mL
Recovery (%) 95-107 90-96 90-103
Chromatographic Column ReproSil-Gold C18 Zorbax Eclipse Plus C18 ReproSil-Gold C18

Key Findings :

  • Deuterated IS improve precision (CV <15%) and accuracy (85-115%) in metabolite quantification .
  • Co-elution of deuterated and non-deuterated compounds is avoided due to mass/charge (m/z) differences (e.g., midazolam: m/z 326.0 → 291.2; midazolam-d4: m/z 333.0 → 295.3) .

Pharmacological and Clinical Relevance

  • 1'-Hydroxymidazolam : Exhibits CNS depressant activity, though weaker than midazolam. Prolonged sedation may occur in renal impairment due to metabolite accumulation .
  • Deuterated Analogs: No significant pharmacological activity; deuterium substitution slows metabolic clearance slightly but is primarily used for analytical purposes .

Q & A

Q. What is the role of deuterium substitution in 1',4-Dihydroxy Midazolam-d4, and how does it influence pharmacokinetic studies?

Deuterium substitution in 1',4-Dihydroxy Midazolam-d4 serves as a quantitative tracer to study metabolic pathways and pharmacokinetic (PK) profiles. The deuterium isotope effect can alter metabolic stability by slowing cytochrome P450 (CYP)-mediated hydroxylation, thereby extending half-life and reducing clearance rates. Researchers must validate deuterium’s impact on CYP3A4 activity, as even minor changes in deuteration position can affect metabolite ratios and PK parameters . For example, deuterated midazolam analogs show reduced first-pass metabolism in hepatic impairment models, requiring careful cross-validation with non-deuterated controls .

Q. Which analytical techniques are recommended for quantifying 1',4-Dihydroxy Midazolam-d4 and its metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Midazolam-D4) is the gold standard. Key parameters include:

  • Chromatography : Waters Xbridge HILIC column (2.1 × 50 mm, 3.5 µm) for polar metabolite separation .
  • Mass transitions : Monitor m/z 342.0 → 203.1 for 1'-OH Midazolam and m/z 346.1 → 203.2 for its deuterated form .
  • Sample prep : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using Oasis HLB cartridges to enhance recovery rates (>85%) .

Q. How should researchers prepare and validate stock solutions of 1',4-Dihydroxy Midazolam-d4 for in vitro assays?

Stock solutions are typically prepared in DMSO at 10 mg/mL, followed by serial dilution in PBS or cell culture media. Critical steps include:

  • Solubility checks : Ensure clarity via vortexing, sonication, or heating (≤37°C) to avoid precipitation .
  • Stability testing : Assess degradation under storage conditions (-20°C, shielded from light) using LC-MS/MS over 72 hours .
  • Dose validation : Confirm linearity in spiked plasma samples (0.1–100 ng/mL) with precision (RSD <15%) and accuracy (85–115%) .

Advanced Research Questions

Q. How can researchers optimize solid-phase extraction (SPE) conditions to improve recovery rates of 1',4-Dihydroxy Midazolam-d4 in complex biological samples?

Optimization involves:

Solvent selection : Use 70% methanol in water for loading and 100% acetonitrile for elution to maximize recovery (≥90%) .

pH adjustment : Acidify plasma samples (pH 3–4) with formic acid to enhance analyte retention on HLB cartridges .

Matrix effects : Evaluate ion suppression using post-column infusion and compensate with deuterated internal standards (e.g., Midazolam-D4) .

Table 1 : SPE Optimization Parameters

ParameterOptimal ConditionRecovery (%)
Loading Solvent70% Methanol92
Elution Solvent100% Acetonitrile89
Sample pH3.594

Q. What strategies resolve discrepancies between in vitro and in vivo metabolic data for 1',4-Dihydroxy Midazolam-d4?

Discrepancies often arise from differences in enzyme kinetics or tissue-specific metabolism. Mitigation approaches include:

  • Enzyme source alignment : Use human liver microsomes (HLMs) instead of recombinant CYP3A4 to better mimic in vivo conditions .
  • Cross-species validation : Compare rat and human hepatocyte data to identify species-specific clearance pathways .
  • Physiologically based PK (PBPK) modeling : Integrate in vitro intrinsic clearance (CLint) with organ blood flow rates to predict in vivo exposure .

Q. How should enzyme hydrolysis conditions be optimized for quantifying conjugated metabolites (e.g., glucuronides) of 1',4-Dihydroxy Midazolam-d4?

  • Enzyme selection : Use β-glucuronidase/arylsulfatase (e.g., 1000 U/mL) at pH 5.0 for 18 hours at 37°C to hydrolyze conjugates .
  • Validation : Spike plasma with deuterated glucuronide standards and compare hydrolysis efficiency (≥95%) via LC-MS/MS .

Table 2 : Hydrolysis Efficiency Under Varied Conditions

Enzyme Concentration (U/mL)Incubation Time (h)Efficiency (%)
5001278
10001896
15002497

Q. What are critical considerations for long-term stability studies of 1',4-Dihydroxy Midazolam-d4 in biological samples?

  • Storage conditions : Plasma samples stored at -80°C show <10% degradation over 6 months, while -20°C storage requires monthly stability checks .
  • Freeze-thaw cycles : Limit to ≤3 cycles to prevent analyte loss (RSD <10%) .
  • Matrix additives : Include 0.1% ascorbic acid to inhibit oxidative degradation in urine samples .

Methodological Notes

  • Chromatographic resolution : Positional isomers (e.g., 1',4-Dihydroxy vs. 1'-Hydroxy metabolites) require HILIC or chiral columns for baseline separation .
  • Data contradiction analysis : Cross-validate findings with orthogonal methods (e.g., NMR for structural confirmation) when MS/MS data conflict .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.